2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(cyclohexen-1-yl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c28-22(16-9-10-18-19(13-16)31-14-30-18)27-24-26-21-17(7-4-8-20(21)32-24)23(29)25-12-11-15-5-2-1-3-6-15/h5,9-10,13,17H,1-4,6-8,11-12,14H2,(H,25,29)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDRXTJIGQWFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various bioactive compounds.
- Tetrahydrobenzo[d]thiazole : A heterocyclic compound that often exhibits pharmaceutical properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies for this compound are not extensively documented in the literature, related compounds have been synthesized using techniques such as:
- Condensation reactions involving benzo[d][1,3]dioxole derivatives.
- Cyclization processes to form the thiazole ring.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : A study evaluated similar benzo[d][1,3]dioxole derivatives against various cancer cell lines (HepG2, HCT116, MCF-7) using the SRB assay. Compounds showed IC50 values indicating potent cytotoxic effects compared to standard drugs like doxorubicin .
| Compound | IC50 (HepG2) | IC50 (HCT116) | IC50 (MCF-7) |
|---|---|---|---|
| Doxorubicin | 7.46 µM | 8.29 µM | 4.56 µM |
| Compound A | 2.38 µM | 1.54 µM | 4.52 µM |
The mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Assessment via annexin V-FITC staining revealed that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Study 1: Antitumor Evaluation
In a comparative study of various benzo[d][1,3]dioxole derivatives, the compound was assessed for its antitumor potential against multiple cancer cell lines. The results demonstrated that certain modifications to the benzo[d][1,3]dioxole structure significantly enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on derivatives of benzo[d][1,3]dioxole to identify structural features that enhance biological activity. Modifications at the carboxamide position were found to influence both potency and selectivity against cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound’s tetrahydrobenzo[d]thiazole core and cyclohexenyl ethyl group may require multi-step synthesis, similar to cyclopropane-containing analogues (e.g., compound 74, 20% yield) , though yields for simpler benzothiazoles (e.g., 4g, 70%) are higher due to fewer steric constraints .
- Substituent Effects : The benzo[d][1,3]dioxole group (common in compounds 74 and the target) enhances metabolic stability compared to halogenated aryl groups (e.g., 4g, 4h) but may reduce solubility .
Physicochemical and Pharmacokinetic Properties
While explicit data for the target compound are unavailable, inferences can be drawn from analogues:
- Lipophilicity : The cyclohexenyl ethyl group likely increases logP compared to compounds with polar substituents (e.g., 4g’s chlorophenyl group), aligning with cyclopropane derivatives (e.g., compound 74) .
- Metabolic Stability : Benzo[d][1,3]dioxole is resistant to oxidative metabolism, contrasting with compounds bearing halogenated aryl groups (e.g., 4h’s difluorophenyl), which may undergo CYP450-mediated dehalogenation .
- Synthetic Challenges : Steric hindrance from the tetrahydrobenzo[d]thiazole scaffold and cyclohexenyl ethyl group may complicate coupling reactions, as seen in low-yield cyclopropane derivatives (e.g., compound 34, 18% yield) .
Preparation Methods
Catalytic Hydrogenation of 4-Acylphenol
4-Acetylphenol is hydrogenated using Pd/C (5–10 wt%) under 10–60 bar H₂ in methanol at 50–80°C to yield 4-alkylphenol. For the target compound, R₁ is a methyl group, producing 4-methylphenol (p-cresol) in >90% yield.
Acylation and Cyclization
Subsequent acylation with acetic anhydride in pyridine converts 4-methylphenol to 4-methyl-2-acetylphenol. Treatment with BF₃·Et₂O (Lewis acid) induces Fries rearrangement, forming 4-methylcatechol. Cyclization with methylene chloride (CH₂Cl₂) in dimethylformamide (DMF) with K₂CO₃ (2 eq) at 120°C yields benzo[d]dioxole-5-carboxylic acid after oxidation with KMnO₄.
Table 1: Optimization of Benzo[d]dioxole-5-Carboxylic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (30 bar), MeOH, 70°C | 92 | 98% |
| Fries Rearrangement | BF₃·Et₂O, CH₂Cl₂, 0°C | 85 | 95% |
| Cyclization | K₂CO₃, DMF, 120°C | 78 | 97% |
Preparation of 4,5,6,7-Tetrahydrobenzo[d]thiazole-4-Carboxylic Acid
The tetrahydrobenzo[d]thiazole core is constructed via cyclocondensation:
Thiazole Ring Formation
A mixture of cyclohexanone, thiourea, and elemental sulfur undergoes the Hantzsch thiazole synthesis under reflux in ethanol (12 h), yielding 4,5,6,7-tetrahydrobenzo[d]thiazole. Oxidation with SeO₂ in acetic acid introduces the carboxylic acid group at position 4, achieving 65–70% yield.
Key Reaction Parameters :
- Temperature: 80°C (Hantzsch reaction)
- Oxidizing agent: SeO₂ (2 eq), AcOH, 100°C, 6 h
- Purification: Recrystallization from ethyl acetate/hexane (1:3)
Synthesis of 2-(Cyclohex-1-en-1-yl)ethylamine
The cyclohexene-containing side chain is prepared via:
Grignard Addition
Cyclohexene oxide is treated with ethylmagnesium bromide (3 eq) in THF at 0°C to form 2-(cyclohex-1-en-1-yl)ethanol. Subsequent Swern oxidation (oxalyl chloride, DMSO) yields the aldehyde, which undergoes reductive amination with NH₄OAc and NaBH₃CN to produce 2-(cyclohex-1-en-1-yl)ethylamine (78% yield).
Amide Bond Formation
Coupling of Benzo[d]dioxole-5-Carboxylic Acid to Tetrahydrobenzo[d]thiazole-4-Carboxamide
The carboxylic acid is activated using HATU (1.2 eq) and DIPEA (3 eq) in DCM. Reaction with 4,5,6,7-tetrahydrobenzo[d]thiazole-4-amine (prepared via Curtius rearrangement of the azide) at 25°C for 12 h affords the primary amide (85% yield).
N-Functionalization with 2-(Cyclohex-1-en-1-yl)ethylamine
The secondary amide is formed by reacting the tetrahydrobenzo[d]thiazole-4-carboxamide with 2-(cyclohex-1-en-1-yl)ethylamine using EDCI/HOBt (1.5 eq each) in DMF. The reaction proceeds at 0°C → 25°C over 24 h, yielding the target compound in 72% yield after column chromatography (SiO₂, EtOAc/hexane 1:1).
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DCM | 25 | 85 |
| EDCI/HOBt | DMF | 0→25 | 72 |
| DCC | THF | 25 | 68 |
Stereochemical and Purity Considerations
Diastereomeric Control
The tetrahydrobenzo[d]thiazole ring introduces two stereocenters. Asymmetric hydrogenation using (R)-BINAP-RuCl₂ (Noyori catalyst) in iPrOH at 50°C ensures >99% ee for the cis-isomer. Chiral HPLC (Chiralpak IC, 90:10 hexane/IPA) confirms enantiopurity.
Purification Methods
- Recrystallization : Ethyl acetate/hexane (1:3) for benzo[d]dioxole intermediate.
- Column Chromatography : SiO₂ (230–400 mesh), gradient elution (hexane → EtOAc) for amides.
- HPLC : Semi-preparative C18 column (ACN/H₂O + 0.1% TFA) for final compound (purity >99%).
Scalability and Industrial Feasibility
The process is scalable to kilogram quantities with modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
